2-Hydroxy-pentanedioic acid 1-octyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

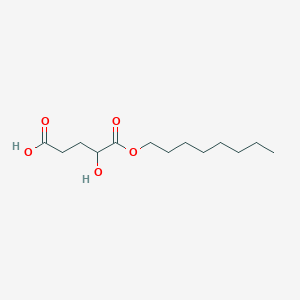

“2-Hydroxy-pentanedioic acid 1-octyl ester” is a chemical compound with the molecular formula C13H24O5 . It is also known by its IUPAC name, (S)-4-hydroxy-5-(octyloxy)-5-oxopentanoic acid . The compound has a molecular weight of 260.33 and is typically found in a white solid form .

Molecular Structure Analysis

The InChI code for “2-Hydroxy-pentanedioic acid 1-octyl ester” is 1S/C13H24O5/c1-2-3-4-5-6-7-10-18-13(17)11(14)8-9-12(15)16/h11,14H,2-10H2,1H3,(H,15,16)/t11-/m0/s1 . This code provides a specific description of the molecule’s structure.Chemical Reactions Analysis

Esters, such as “2-Hydroxy-pentanedioic acid 1-octyl ester”, typically undergo reactions where the alkoxy (OR′) group is replaced by another group . One common reaction is hydrolysis, which is the splitting of the ester with water . This reaction can be catalyzed by either an acid or a base .Physical And Chemical Properties Analysis

“2-Hydroxy-pentanedioic acid 1-octyl ester” is a crystalline solid . It has a molecular weight of 260.3 g/mol . The compound is not considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .科学的研究の応用

Antioxidant Properties

Research on marine fungal isolates, such as Acremonium sp., has led to the discovery of novel hydroquinone derivatives, including compounds structurally related to 2-Hydroxy-pentanedioic acid 1-octyl ester. These compounds have demonstrated significant antioxidant properties (Abdel-Lateff et al., 2002).

Catalysis and Monoesterification

The substance has been utilized in the selective monoesterification of α, ω-dicarboxylic acids. This process, catalyzed by ion-exchange resins, transforms symmetric dicarboxylic acids into corresponding monoesters, a key step in various synthetic pathways (Saitoh et al., 1996).

Asymmetric Synthesis

The compound plays a role in asymmetric synthesis, particularly in the development of magnetic resonance imaging (MRI) agents. A specific example is its use in the synthesis of chiral tetraazamacrocycles, which are intermediates for MRI contrast agents (Levy et al., 2009).

Inhibitors Synthesis

It's also involved in the synthesis of specific inhibitors, like glutamate carboxypeptidase II inhibitors. These are crucial in exploring biochemical pathways and potential therapeutic targets (Vitharana et al., 2002).

Enantioselective Syntheses

Enantioselective syntheses of orthogonally protected tricarballylic acid esters have been conducted using compounds related to 2-Hydroxy-pentanedioic acid 1-octyl ester, showing its significance in the field of stereochemistry (Harmat et al., 2000).

Polyketide Synthase (PKS) Studies

It has been utilized in synthesizing analogues of diketide intermediates for studying polyketide synthase domains, contributing to understanding natural product biosynthesis (Harris et al., 1998).

Odor Threshold Studies

This compound is studied for its odor thresholds, particularly in understanding the olfactory properties of various branched and straight-chain esters, which is significant in flavor and fragrance chemistry (Takeoka et al., 1996).

Safety and Hazards

The safety data sheet for “2-Hydroxy-pentanedioic acid 1-octyl ester” indicates that it is not considered hazardous . In case of inhalation, it is recommended to move to fresh air . If it comes into contact with the skin, it should be washed off with soap and water . If ingested, the mouth should be cleaned with water and plenty of water should be drunk afterwards . If symptoms persist, a doctor should be consulted .

特性

IUPAC Name |

4-hydroxy-5-octoxy-5-oxopentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O5/c1-2-3-4-5-6-7-10-18-13(17)11(14)8-9-12(15)16/h11,14H,2-10H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJZOKTKSGUOCCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)C(CCC(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxy-pentanedioic acid 1-octyl ester | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Chloro-2-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2420339.png)

![3-Amino-8-methyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B2420343.png)

![2-[(4-bromophenyl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2420344.png)

![2-[(6-benzyl-1-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)sulfanyl]-N~1~-(4-bromo-2-fluorophenyl)acetamide](/img/structure/B2420350.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2420358.png)